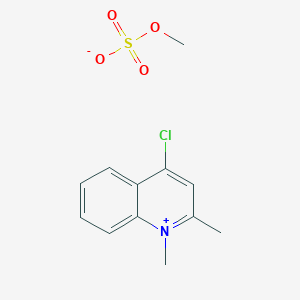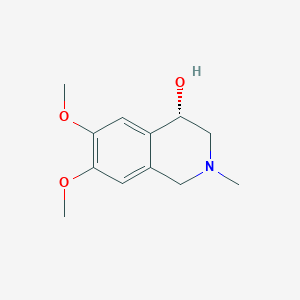
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate is a chemical compound with the molecular formula C17H11N3O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a cyano group, and a nitrobenzenesulfonate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.
科学研究应用
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways. The quinoline ring structure allows for binding to specific receptors, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Cyanoquinoline: Shares the quinoline and cyano groups but lacks the nitrobenzenesulfonate moiety.
4-Methyl-2-nitrobenzenesulfonate: Contains the nitrobenzenesulfonate group but lacks the quinoline and cyano groups.
Uniqueness
2-Cyanoquinolin-6-yl 4-methyl-2-nitrobenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
918400-83-6 |
|---|---|
分子式 |
C17H11N3O5S |
分子量 |
369.4 g/mol |
IUPAC 名称 |
(2-cyanoquinolin-6-yl) 4-methyl-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C17H11N3O5S/c1-11-2-7-17(16(8-11)20(21)22)26(23,24)25-14-5-6-15-12(9-14)3-4-13(10-18)19-15/h2-9H,1H3 |
InChI 键 |
UUMQBTFHOADVMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


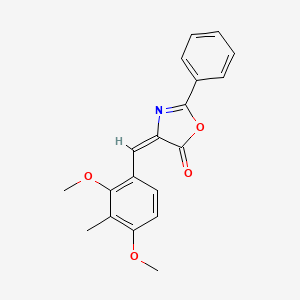
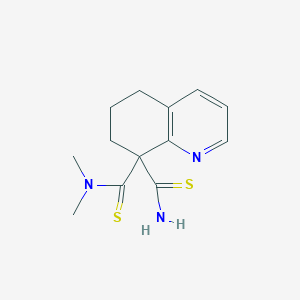
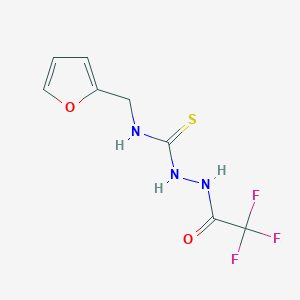

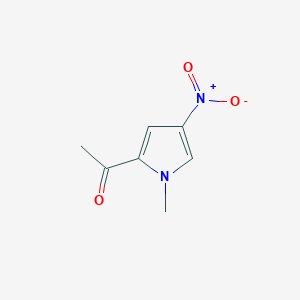

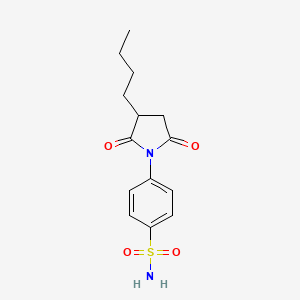
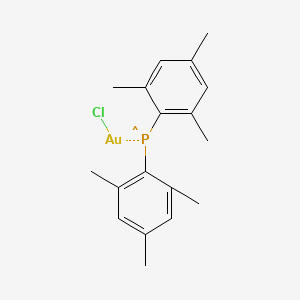
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
